molecular formula C14H15NO2 B11877744 2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one

2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one

Cat. No.: B11877744
M. Wt: 229.27 g/mol
InChI Key: RCBIPADSIPAYMN-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with two methyl groups at positions 2 and 6, and a 2-oxopropyl group at position 1. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting intermediate undergoes further cyclization and oxidation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylquinoline: Lacks the 2-oxopropyl group, resulting in different chemical properties.

    1-(2-Oxopropyl)quinoline: Does not have the methyl groups at positions 2 and 6, affecting its reactivity and applications.

    4(1H)-Quinolinone: A simpler quinoline derivative without the additional functional groups.

Uniqueness

2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2,6-dimethyl-1-(2-oxopropyl)quinolin-4-one

InChI

InChI=1S/C14H15NO2/c1-9-4-5-13-12(6-9)14(17)7-10(2)15(13)8-11(3)16/h4-7H,8H2,1-3H3

InChI Key

RCBIPADSIPAYMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=CC2=O)C)CC(=O)C

Origin of Product

United States

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